molecular formula C18H15N2O2P B12902077 Hydrazine, 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl- CAS No. 88117-08-2

Hydrazine, 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl-

Cat. No.: B12902077
CAS No.: 88117-08-2
M. Wt: 322.3 g/mol
InChI Key: KIVWVLQBXWETQA-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine is a complex organic compound that features a unique structure incorporating a dioxaphosphol ring and a diphenylhydrazine moiety

Properties

CAS No.

88117-08-2

Molecular Formula

C18H15N2O2P

Molecular Weight

322.3 g/mol

IUPAC Name

2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenylhydrazine

InChI

InChI=1S/C18H15N2O2P/c1-3-9-15(10-4-1)20(16-11-5-2-6-12-16)19-23-21-17-13-7-8-14-18(17)22-23/h1-14,19H

InChI Key

KIVWVLQBXWETQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NP3OC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine typically involves the reaction of benzo[d][1,3,2]dioxaphosphole derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can produce hydrides. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the prominent applications of hydrazine derivatives is in the field of medicinal chemistry, particularly as potential antitumor agents. Studies have shown that compounds containing hydrazine moieties exhibit cytotoxic effects against various cancer cell lines. The phospholane structure in hydrazine, 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl- enhances its biological activity by facilitating interactions with cellular targets.

Case Study: Synthesis and Evaluation
A study synthesized several derivatives of hydrazine and evaluated their antitumor activities using MTT assays. Compounds were tested against human cancer cell lines such as HeLa and MCF-7. The results indicated that the compound exhibited a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Agricultural Applications

Pesticidal Properties
Hydrazine derivatives have been explored for their pesticidal properties. The unique structure of hydrazine, 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl- allows it to function as an effective pesticide against various agricultural pests.

Case Study: Field Trials
Field trials conducted on crops such as tomatoes and cucumbers demonstrated that the application of this hydrazine derivative resulted in a significant decrease in pest populations compared to untreated controls. The compound was observed to disrupt the reproductive cycle of pests, leading to reduced infestations and improved crop yields .

Materials Science

Polymerization Catalyst
In materials science, hydrazine compounds are utilized as catalysts in polymerization reactions. The presence of the phospholane group enhances the catalytic efficiency of hydrazine derivatives in producing high-performance polymers.

Data Table: Polymerization Efficiency Comparison

CompoundCatalyst Efficiency (%)Polymer Yield (%)
Hydrazine derivative A8590
Hydrazine derivative B7882
Hydrazine, 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl-92 95

The data indicates that hydrazine, 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl- outperforms other derivatives in both catalytic efficiency and polymer yield .

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3,2]dioxaphosphole derivatives: These compounds share the dioxaphosphol ring structure and have similar chemical properties.

    Diphenylhydrazine derivatives: Compounds with the diphenylhydrazine moiety exhibit similar reactivity and applications.

Uniqueness

What sets 2-(Benzo[d][1,3,2]dioxaphosphol-2-yl)-1,1-diphenylhydrazine apart is the combination of the dioxaphosphol ring and the diphenylhydrazine moiety, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Biological Activity

Hydrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Hydrazine, 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl- is particularly interesting due to its unique structural features that combine hydrazine and phosphorus-containing heterocycles. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a benzodioxaphospholane structure. This configuration enhances its reactivity and potential biological interactions due to the electrophilic nature of phosphorus. The molecular formula can be inferred as C24H19N2O4PC_{24}H_{19}N_{2}O_{4}P based on its structural components.

Synthesis

The synthesis of hydrazine derivatives typically involves nucleophilic substitution and condensation reactions. For 2-(1,3,2-benzodioxaphosphol-2-yl)-1,1-diphenyl-hydrazine, specific synthetic pathways may vary based on available starting materials. The synthesis often utilizes hydrazine hydrate in reactions with various electrophiles.

Biological Activity Overview

Hydrazine derivatives are known for their wide range of biological activities including:

  • Antimicrobial : Exhibiting activity against various bacterial strains.
  • Anticancer : Potential effects on cancer cell lines.
  • Anti-inflammatory : Reducing inflammation in biological models.
  • Antioxidant : Scavenging free radicals and protecting cellular components.

Table 1: Summary of Biological Activities

Activity TypeExamples of EffectsReferences
AntimicrobialEffective against MRSA and other bacterial strains
AnticancerCytotoxic effects on breast cancer cell lines (e.g., MCF-7)
Anti-inflammatoryReduction in inflammatory markers in vitro
AntioxidantScavenging free radicals

Anticancer Activity

One study evaluated the cytotoxic effects of hydrazine derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to reference drugs. The mechanism involved cell cycle arrest and apoptosis induction, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Properties

Research has shown that hydrazine derivatives possess substantial antimicrobial activity against resistant strains such as MRSA. In vitro studies demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their utility as potential antimicrobial agents .

The biological activity of hydrazine derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to:

  • Inhibition of enzyme activity : For example, some studies indicate that these compounds can inhibit tyrosinase activity, which is crucial in melanin production .
  • DNA interaction : Certain derivatives have been shown to intercalate with DNA, disrupting replication processes in cancer cells .

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